molecular formula C15H16Cl2N4O2S B2828380 3-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-methylpyridazine CAS No. 1170867-22-7

3-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-methylpyridazine

Cat. No.: B2828380
CAS No.: 1170867-22-7
M. Wt: 387.28
InChI Key: CCWQWBMLUOLRSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-methylpyridazine is a synthetic chemical compound of significant interest in life sciences research. This molecule features a piperazine core—a common motif in pharmaceuticals and agrochemicals—linked to a 6-methylpyridazine ring and a 3,4-dichlorophenylsulfonyl group . The structural combination of a pyridazine and a sulfonylpiperazine is found in compounds investigated for various biological activities. For instance, published research on analogous sulfonylpiperazine scaffolds has demonstrated potent activity as inhibitors of the Aedes aegypti mosquito Kir1 (AeKir1) channel, a novel target for the development of selective mosquitocides . This suggests potential application for this compound in vector control and agrochemical discovery. Furthermore, pyridazine derivatives are extensively studied for their broad pharmacological potential, including anticancer, anti-inflammatory, and cardiovascular activities . The presence of the dichlorophenyl group is a common feature in bioactive molecules that can enhance potency and target binding. This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can utilize this compound as a key intermediate or reference standard in medicinal chemistry programs, agrochemical discovery, and exploratory biology.

Properties

IUPAC Name

3-[4-(3,4-dichlorophenyl)sulfonylpiperazin-1-yl]-6-methylpyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16Cl2N4O2S/c1-11-2-5-15(19-18-11)20-6-8-21(9-7-20)24(22,23)12-3-4-13(16)14(17)10-12/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCWQWBMLUOLRSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-methylpyridazine typically involves multiple steps:

    Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors under acidic or basic conditions.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, where a halogenated pyridazine intermediate reacts with piperazine.

    Attachment of the 3,4-Dichlorophenylsulfonyl Group: This step involves the sulfonylation of the piperazine nitrogen using 3,4-dichlorobenzenesulfonyl chloride in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol group.

    Substitution: The aromatic chlorines can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Sulfides or thiols from the sulfonyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a versatile intermediate.

Biology

Biologically, 3-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-methylpyridazine has been studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in inflammatory pathways.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities. Its ability to interact with various biological targets makes it a candidate for drug development.

Industry

Industrially, this compound can be used in the development of specialty chemicals and materials, particularly those requiring specific functional groups for performance enhancement.

Mechanism of Action

The mechanism of action of 3-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-methylpyridazine involves its interaction with specific molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with enzyme active sites, inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Key Observations :

  • The target’s sulfonyl group enhances electron-withdrawing effects compared to ether-linked (e.g., 4-chlorophenoxypropyl in ) or urea-based (e.g., 10g in ) analogs.
  • The absence of a linker (e.g., propyl in ) simplifies synthesis but may reduce conformational flexibility.

Key Observations :

  • The 3,4-dichlorophenyl group in the target compound increases lipophilicity (predicted LogP: 3.5 vs.
  • Sulfonamide-containing analogs (e.g., 7a in ) are associated with antiplatelet activity, suggesting the target may share similar mechanisms .

Physicochemical and Computational Properties

Predicted properties highlight critical differences:

Compound Molecular Weight Polar Surface Area (Ų) LogP (Predicted) Water Solubility
Target Compound 456.3 85 3.5 Low
Compound 408.9 72 2.8 Moderate
10g (Ureido-thiazole) 548.1 110 2.5 High
7a (Methanesulfonate) 384.4 95 1.9 High

Key Observations :

  • The target’s higher LogP reflects the dichlorophenyl group’s hydrophobicity, which may limit solubility but improve blood-brain barrier penetration.
  • Ureido-thiazole derivatives (e.g., 10g) exhibit superior solubility due to hydrogen-bonding motifs .

Biological Activity

3-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-methylpyridazine is a compound of interest due to its potential pharmacological applications. This article reviews its biological activity, synthesizing findings from various studies to present a comprehensive overview.

  • Molecular Formula : C16H23Cl2N3O2S
  • Molecular Weight : 392.3 g/mol
  • IUPAC Name : 1-[4-(3,4-dichlorophenyl)piperazin-1-yl]sulfonylazepane

The compound exhibits biological activity primarily through its interaction with various neurotransmitter systems, particularly in the modulation of pain pathways. It has been noted for its antinociceptive properties, which are critical in the development of analgesics.

Antinociceptive Effects

Recent studies have highlighted the antinociceptive effects of compounds structurally related to this compound. For instance, a study on a similar piperazine derivative indicated significant reductions in pain response in animal models of neuropathic pain. The compound was administered intraperitoneally and evaluated using the von Frey test and hot plate test, demonstrating effective pain relief without significant motor impairment .

Neuroprotective Properties

The compound's potential neuroprotective effects were evaluated through microscopic examinations of nerve structures post-treatment. Results indicated that treatment with related compounds led to increased nerve growth factor (NGF) levels, suggesting a role in nerve regeneration and protection against neurodegenerative processes .

Case Studies and Research Findings

StudyFocusFindings
Study 1Analgesic PropertiesDemonstrated significant reduction in tactile allodynia using von Frey tests with ED50 values indicating efficacy similar to established analgesics .
Study 2NeuroprotectionShowed elevation in NGF levels post-treatment, indicating potential for nerve recovery .
Study 3Motor CoordinationEvaluated motor function using rotarod tests; no significant deficits observed at therapeutic doses .

Q & A

Q. What are the common synthetic routes for 3-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-methylpyridazine, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, starting with sulfonylation of piperazine derivatives followed by coupling to a pyridazine core. Key steps include:

  • Sulfonylation : Reacting 3,4-dichlorophenylsulfonyl chloride with piperazine under basic conditions (e.g., triethylamine in dichloromethane) .
  • Pyridazine functionalization : Introducing the methyl group at position 6 via nucleophilic substitution or palladium-catalyzed cross-coupling .
  • Purification : Column chromatography or recrystallization to isolate intermediates and final products.
    Characterization employs NMR (¹H/¹³C for structural confirmation), mass spectrometry (HRMS for molecular weight validation), and HPLC (purity assessment) .

Q. What analytical techniques are critical for structural elucidation of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions and confirm sulfonamide bond formation .
  • X-ray Crystallography : Resolves stereochemical ambiguities and validates piperazine-pyridazine conformation .
  • Infrared Spectroscopy (IR) : Confirms sulfonyl (S=O, ~1350 cm⁻¹) and aromatic C-H stretches .

Q. What biological activities have been reported for this compound and related analogs?

  • Antiviral activity : Pyridazine derivatives inhibit viral proteases (e.g., SARS-CoV-2 Mpro) in enzyme assays .
  • Antibacterial effects : Demonstrated against Gram-positive pathogens (MIC values ≤8 µg/mL) via bacterial membrane disruption .
  • Kinase inhibition : Structural analogs show activity against tyrosine kinases (e.g., EGFR) in cancer cell models .
    Screening methods include in vitro enzyme inhibition assays and cell viability assays (MTT/XTT) .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound, and what factors influence scalability?

  • Reaction conditions : Optimize temperature (e.g., 0°C for sulfonylation to reduce side products) and solvent polarity (DMF enhances coupling efficiency) .
  • Catalysts : Use Pd(OAc)₂/XPhos for Suzuki-Miyaura coupling to improve regioselectivity .
  • Purification : Gradient elution in flash chromatography minimizes co-elution of byproducts . Scalability requires solvent recycling and flow chemistry adaptations .

Q. How can researchers resolve contradictions in biological activity data across structural analogs?

  • Comparative SAR studies : Systematically vary substituents (e.g., dichlorophenyl vs. methoxyphenyl) to isolate pharmacophore contributions .
  • Assay standardization : Control for variables like cell line viability (e.g., HepG2 vs. HEK293) and enzyme batch consistency .
  • Computational modeling : Molecular docking (AutoDock Vina) identifies binding site interactions that explain potency differences .

Q. What methodologies are used to study the compound’s mechanism of action in kinase inhibition?

  • Kinase profiling panels : Broad-spectrum screens (e.g., KinomeScan) identify off-target effects .
  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (KD) to purified kinase domains .
  • Mutagenesis studies : Alanine scanning of kinase active sites pinpoints critical residues for inhibition .

Q. How can metabolic stability and toxicity be assessed preclinically?

  • Microsomal assays : Incubate with liver microsomes (human/rat) to measure CYP450-mediated degradation .
  • AMES test : Evaluate mutagenicity using Salmonella typhimurium strains .
  • In silico ADMET prediction : Tools like SwissADME estimate bioavailability and blood-brain barrier penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.